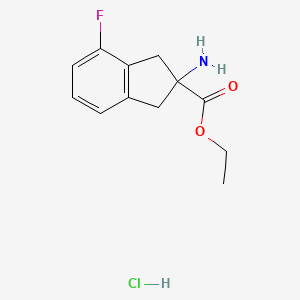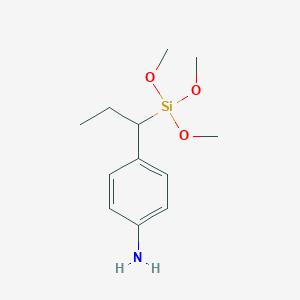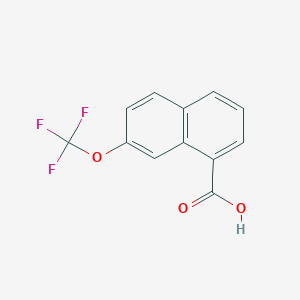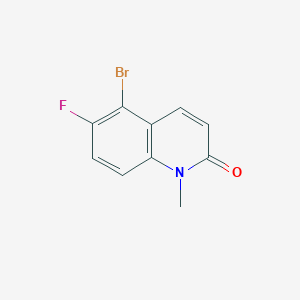
8-Bromo-7-methoxyisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methoxyisoquinolin-1(2H)-one: is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route might include:
Bromination: Isoquinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated isoquinoline can then be reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine or methoxy groups under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 8-Bromo-7-methoxyisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound could be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The presence of bromine and methoxy groups may enhance the compound’s binding affinity and selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
7-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
8-Bromo-7-hydroxyisoquinolin-1(2H)-one: The hydroxyl group may confer different chemical properties compared to the methoxy group.
Uniqueness: The combination of bromine and methoxy groups in 8-Bromo-7-methoxyisoquinolin-1(2H)-one makes it unique among isoquinoline derivatives. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H8BrNO2 |
|---|---|
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
8-bromo-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
FOHWCSLSTQDTQM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CNC2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)




![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)


